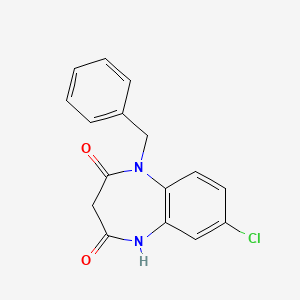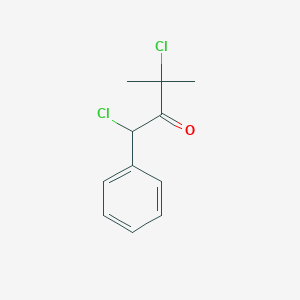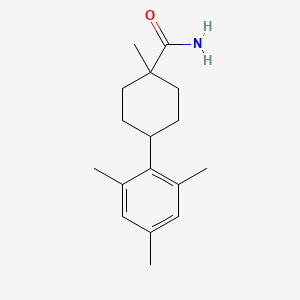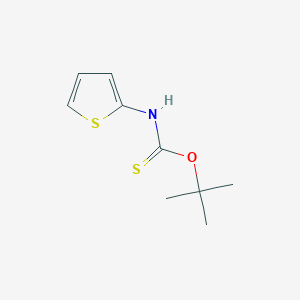
2-(2-Hydroxy-3-phenoxypropyl)heptanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxy-3-phenoxypropyl)heptanal is an organic compound with the molecular formula C16H24O3 It is characterized by the presence of a hydroxyl group, a phenoxy group, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-3-phenoxypropyl)heptanal typically involves the reaction of heptanal with 2-hydroxy-3-phenoxypropyl derivatives. One common method is the condensation reaction between heptanal and 2-hydroxy-3-phenoxypropyl alcohol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-3-phenoxypropyl)heptanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: 2-(2-Hydroxy-3-phenoxypropyl)heptanoic acid.
Reduction: 2-(2-Hydroxy-3-phenoxypropyl)heptanol.
Substitution: Various ethers and esters depending on the substituent used.
Scientific Research Applications
2-(2-Hydroxy-3-phenoxypropyl)heptanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-3-phenoxypropyl)heptanal involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can affect biological pathways and molecular functions, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-phenoxypropyl acrylate: Similar structure but with an acrylate group instead of an aldehyde group.
2-Hydroxy-3-phenoxypropyl methacrylate: Similar structure but with a methacrylate group.
2-Hydroxy-3-phenoxypropyl acetate: Similar structure but with an acetate group.
Uniqueness
2-(2-Hydroxy-3-phenoxypropyl)heptanal is unique due to the presence of both a hydroxyl group and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various applications, from chemical synthesis to potential therapeutic uses.
Properties
CAS No. |
61103-76-2 |
|---|---|
Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
2-(2-hydroxy-3-phenoxypropyl)heptanal |
InChI |
InChI=1S/C16H24O3/c1-2-3-5-8-14(12-17)11-15(18)13-19-16-9-6-4-7-10-16/h4,6-7,9-10,12,14-15,18H,2-3,5,8,11,13H2,1H3 |
InChI Key |
CQPJLBZHFOJZMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC(COC1=CC=CC=C1)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane](/img/structure/B14585584.png)




![2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14585618.png)
![Furo[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14585625.png)


![9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene](/img/structure/B14585639.png)

![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester](/img/structure/B14585647.png)

